(3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid
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Overview
Description
(3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features two tert-butoxycarbonyl (Boc) protected amino groups attached to a heptanoic acid backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process begins with the preparation of the heptanoic acid backbone, followed by the introduction of Boc-protected amino groups through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic conditions with catalysts like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the substituents used.
Scientific Research Applications
(3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions, owing to its ability to mimic natural substrates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino groups can be selectively deprotected under acidic conditions, allowing the compound to interact with active sites on enzymes or binding sites on receptors. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3,7-Diaminoheptanoic Acid: Lacks the Boc protection, making it more reactive but less stable.
(3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]octanoic Acid: Similar structure with an additional carbon in the backbone, affecting its reactivity and applications.
(3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]hexanoic Acid: Shorter backbone, leading to different physical and chemical properties.
Uniqueness
The unique feature of (3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid is its balanced reactivity and stability due to the Boc protection. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C17H32N2O6 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
(3R)-3,7-bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C17H32N2O6/c1-16(2,3)24-14(22)18-10-8-7-9-12(11-13(20)21)19-15(23)25-17(4,5)6/h12H,7-11H2,1-6H3,(H,18,22)(H,19,23)(H,20,21)/t12-/m1/s1 |
InChI Key |
PHOMBNRVJNRAAP-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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